

Application Note: Mass Spectrometric Analysis of 1-(2-Fluorophenyl)piperazine HCl

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Compound of Interest

Compound Name:	1-(2-Fluorophenyl)piperazine Hydrochloride
CAS No.:	76835-09-1
Cat. No.:	B163275

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Introduction

1-(2-Fluorophenyl)piperazine (2FPP) is a chemical compound of the phenylpiperazine class that serves as a precursor and intermediate in the synthesis of various biologically active molecules.[1] Its structure is of significant interest in medicinal chemistry, particularly in the development of central nervous system agents, including ligands for serotonin and dopamine receptors.[1] As with many pharmaceutical compounds, it is often prepared and stored as a hydrochloride (HCl) salt to improve its stability and solubility.[2][3] Accurate and robust analytical methods are therefore essential for its identification, characterization, and quantification in research and quality control settings.

This application note provides a detailed protocol for the mass spectrometric analysis of 1-(2-Fluorophenyl)piperazine HCl. We will explore the rationale behind the chosen analytical techniques, focusing on electrospray ionization (ESI) as a soft ionization method suitable for this class of compounds. Furthermore, we will delve into the expected fragmentation patterns under collision-induced dissociation (CID), providing a basis for structural confirmation.

Chemical Properties of 1-(2-Fluorophenyl)piperazine

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method.

Property	Value	Source
Chemical Formula	C ₁₀ H ₁₃ FN ₂	[4]
Molecular Weight (Free Base)	180.22 g/mol	[4]
Molecular Weight (HCl Salt)	216.68 g/mol	[2]
Appearance	White or off-white solid	[2]
Boiling Point	150 °C at 3 mmHg	[4]
Density	1.141 g/mL at 25 °C	[4]

The presence of two nitrogen atoms in the piperazine ring makes the molecule basic and thus readily protonated, a key characteristic for positive mode electrospray ionization.

Experimental Design and Rationale

The analysis of an amine HCl salt by mass spectrometry requires careful consideration of the sample preparation and ionization technique. The HCl salt will readily dissociate in solution, and the primary species observed will be the protonated free base.[5]

Caption: Experimental workflow for the LC-MS/MS analysis of 1-(2-Fluorophenyl)piperazine HCl.

Part 1: Sample and Standard Preparation Protocol

The objective of this step is to prepare the 1-(2-Fluorophenyl)piperazine HCl sample in a solvent compatible with Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Materials:

- 1-(2-Fluorophenyl)piperazine HCl analytical standard

- LC-MS grade Methanol
- LC-MS grade Water
- Formic Acid (LC-MS grade)
- Volumetric flasks and pipettes
- Autosampler vials

Protocol:

- **Stock Solution (1 mg/mL):** Accurately weigh 10 mg of 1-(2-Fluorophenyl)piperazine HCl and dissolve it in 10 mL of methanol in a volumetric flask. This solution can be stored at 2-8°C when not in use.
- **Working Standard (10 µg/mL):** Dilute 100 µL of the stock solution to 10 mL with a mobile phase simulant (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
- **Sample for Analysis:** Further dilute the working standard to a final concentration of 100 ng/mL using the mobile phase simulant. This concentration is typically suitable for initial method development on modern LC-MS systems. The addition of a small amount of acid, such as formic acid, helps to ensure the analyte remains protonated and improves chromatographic peak shape.^[6]

Part 2: LC-MS/MS Instrumentation and Protocol

This section details the instrumental parameters for the analysis of 1-(2-Fluorophenyl)piperazine. A liquid chromatography system is used to separate the analyte from any potential impurities before it enters the mass spectrometer.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source

LC Method:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Methanol with 0.1% Formic Acid
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 °C

MS Method:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Cone Gas Flow: 50 L/hr
- MS1 Scan Range: m/z 50-300
- MS2 (Product Ion Scan):
 - Precursor Ion: m/z 181.1
 - Collision Energy: 10-30 eV (optimization may be required)

- Collision Gas: Argon

Expected Results and Discussion

Ionization and Precursor Ion

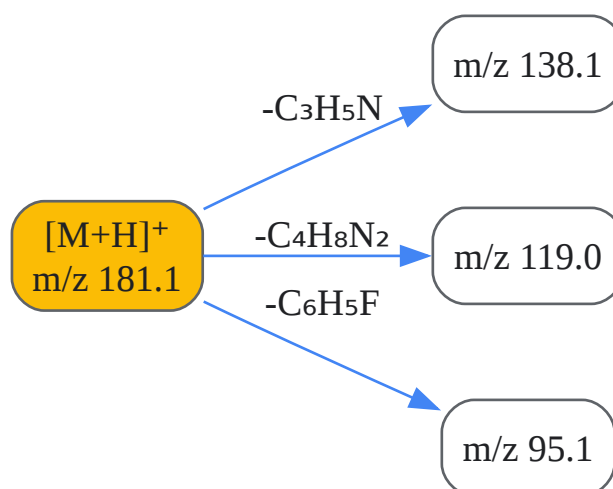
In positive ESI mode, 1-(2-Fluorophenyl)piperazine will be readily protonated. The HCl salt will dissociate in solution, and the free base will accept a proton, resulting in a protonated molecule $[M+H]^+$.

- Free Base ($C_{10}H_{13}FN_2$): Exact Mass = 180.1117
- Protonated Molecule $[M+H]^+$ ($C_{10}H_{14}FN_2^+$): Expected m/z = 181.1196

Therefore, the primary ion observed in the full scan (MS1) spectrum will be at approximately m/z 181.1. This ion should be selected as the precursor for tandem mass spectrometry (MS/MS) analysis.

Fragmentation Pattern

Collision-induced dissociation (CID) of the protonated 1-(2-Fluorophenyl)piperazine (m/z 181.1) is expected to produce several characteristic fragment ions. The fragmentation primarily occurs at the C-N bonds of the piperazine ring.[7]



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Caption: Predicted fragmentation pathway of protonated 1-(2-Fluorophenyl)piperazine.

Interpretation of Key Fragments:

- m/z 138.1: This fragment likely arises from the cleavage of the piperazine ring with the loss of a C₃H₅N neutral fragment.
- m/z 119.0: This ion corresponds to the fluorophenyl group with a portion of the piperazine ring attached.[7]
- m/z 95.1: This fragment represents the fluorophenyl cation (C₆H₄F⁺).

The presence of these characteristic fragment ions provides a high degree of confidence in the identification of 1-(2-Fluorophenyl)piperazine.

Data Summary

Ion	Expected m/z	Observed m/z (Hypothetical)	Description
[M+H] ⁺	181.1196	181.1198	Protonated molecule
Fragment 1	138.0824	138.0822	Resulting from piperazine ring cleavage
Fragment 2	119.0508	119.0506	Fluorophenylpiperazine fragment
Fragment 3	95.0399	95.0397	Fluorophenyl cation

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of 1-(2-Fluorophenyl)piperazine HCl. The described LC-MS/MS method, utilizing positive mode electrospray ionization, is shown to be a highly effective technique for the identification and structural characterization of this compound. The detailed explanation of the ionization process and the predicted fragmentation pathways offers researchers a robust framework for method development and data interpretation. The presented protocols are designed to be self-validating, ensuring reliable and reproducible results for professionals in drug development and related scientific fields.

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